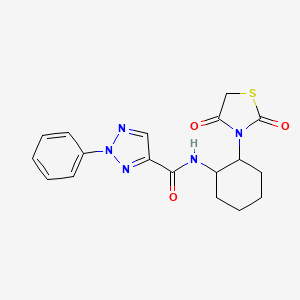

![molecular formula C18H21N5O B2755000 2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-10-8](/img/structure/B2755000.png)

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a unique chemical with the linear formula C18H20N4O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H20N4O2 . The exact molecular structure would require more detailed information or a visual representation, which unfortunately is not available in the current search results.Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Research has highlighted the synthesis of cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles from compounds structurally related to "2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide". These compounds demonstrated significant anticonvulsant activity, underscoring the potential of such structures in developing new therapeutic agents for epilepsy and related disorders (Stanton & Ackerman, 1983).

Novel Synthesis Approaches

A study presented a novel one-pot synthesis method for pyrrolo[3,4-c]quinoline-1-one derivatives, which are structurally related to the compound of interest. This synthesis showcases an unusual reductive cascade reaction, offering a new pathway for generating compounds with potential pharmacological properties (Yu et al., 2015).

Cytotoxic Activity

The compound and its derivatives have been evaluated for cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. This includes research on substituted pyrrolo[2,3-f]quinolines, which showed promising activity against human non-small cell lung cell lines (Tsotinis et al., 2005).

Metal-Free Synthesis Methods

An innovative strategy for synthesizing the pyrrolo[2,3-b]quinoline skeleton was introduced, utilizing isocyanides in a metal-free and azide-free condition. This method emphasizes the versatility and eco-friendliness of synthesizing structurally complex quinolines, potentially expanding the chemical toolbox for medicinal chemistry (Liu et al., 2016).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-23-16(19)14(18(24)20-11-7-3-2-4-8-11)15-17(23)22-13-10-6-5-9-12(13)21-15/h5-6,9-11H,2-4,7-8,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNFUHKYCLAQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCCC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)

![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)

![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)

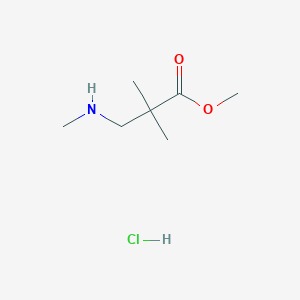

![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)

![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)

![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)